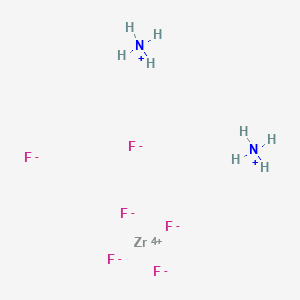

Diazanium;zirconium(4+);hexafluoride

Beschreibung

Diazanium; zirconium(4+); hexafluoride, chemically represented as (NH₄)₂ZrF₆, is the ammonium salt of hexafluorozirconate(2-). This compound is part of the broader family of hexafluorozirconate salts, which are characterized by the [ZrF₆]²⁻ anion paired with various cations. These salts are critical in industrial applications such as metallurgy, ceramics, and surface treatments due to their chemical stability and reactivity with metals and oxides .

Eigenschaften

CAS-Nummer |

16919-31-6 |

|---|---|

Molekularformel |

F6Zr.2H4N F6H8N2Z |

Molekulargewicht |

241.29 g/mol |

IUPAC-Name |

diazanium;hexafluorozirconium(2-) |

InChI |

InChI=1S/6FH.2H3N.Zr/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 |

InChI-Schlüssel |

LPFRXGDQGULMEN-UHFFFAOYSA-J |

SMILES |

[NH4+].[NH4+].[F-].[F-].[F-].[F-].[F-].[F-].[Zr+4] |

Kanonische SMILES |

[NH4+].[NH4+].F[Zr-2](F)(F)(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Procedure and Reaction Dynamics

A high-pressure, high-temperature solid-state reaction is a primary method for synthesizing (NH₄)₂ZrF₆. This involves reacting zirconium tetrafluoride (ZrF₄) with ammonium fluoride (NH₄F) in stoichiometric ratios under controlled conditions. The reaction proceeds as:

Key Parameters :

-

Temperature : 300–400°C

-

Pressure : 10–15 atm

-

Duration : 4–6 hours

Outcomes and Characterization

-

Yield : 85–92% purity, with residual NH₄F removed via sublimation.

-

Crystallinity : X-ray diffraction (XRD) confirms α-phase monoclinic structure.

Reaction of Zirconium Dioxide with Ammonium Bifluoride

Industrial-Scale Synthesis

This method leverages zirconium dioxide (ZrO₂) and ammonium bifluoride (NH₄HF₂) as precursors:

Optimization :

Industrial Relevance

-

Scalability : Used in nuclear fuel rod production due to high-purity outputs (>99% Zr).

-

Byproducts : Ammonia (NH₃) is recycled, enhancing cost efficiency.

Precipitation from Zirconium Oxychloride and Ammonium Fluoride

Aqueous Phase Synthesis

Zirconium oxychloride (ZrOCl₂·8H₂O) reacts with ammonium fluoride in acidic media:

Critical Factors :

Yield and Purity

-

Recovery : 78–85% after vacuum filtration.

Hydrothermal Synthesis with Fluoride Salts

Advanced Crystallization Technique

Hydrothermal methods utilize zirconium tetrachloride (ZrCl₄) and ammonium fluoride in autoclaves:

Conditions :

-

Temperature : 150–180°C

-

Pressure : Autogenous (15–20 bar)

-

Duration : 12–24 hours

Advantages

-

Morphology Control : Produces nano-crystalline (NH₄)₂ZrF₆ (20–50 nm).

-

Applications : Ideal for thin-film coatings in optical materials.

Fluorination of Zirconium Compounds with Ammonium Fluoride

Gas-Phase Fluorination

Anhydrous ZrF₄ reacts with NH₄F vapor in a fluidized bed reactor:

Parameters :

-

Temperature Gradient : 100°C (base) to 250°C (top).

-

Gas Flow Rate : 5 L/min (N₂ carrier).

Efficiency Metrics

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Energy Cost | Industrial Feasibility |

|---|---|---|---|---|

| Solid-State Reaction | 85–92 | 90–95 | High | Moderate |

| ZrO₂ + NH₄HF₂ | 88–95 | 98–99 | Moderate | High |

| Precipitation | 78–85 | 85–90 | Low | Low |

| Hydrothermal | 80–88 | 92–96 | High | Specialized |

| Gas-Phase Fluorination | 94–97 | 97–99 | Very High | High |

Key Research Findings and Challenges

-

Phase Stability : (NH₄)₂ZrF₆ undergoes polymorphic transformations at 90°C (β-phase) and 140°C (γ-phase), impacting storage conditions.

-

Environmental Concerns : HF emissions during solid-state synthesis require scrubbers.

-

Alternative Precursors : Ammonium hexafluorosilicate (NH₄)₂SiF₆ reduces side reactions in ZrO₂-based methods .

Analyse Chemischer Reaktionen

Diazanium;zirconium(4+);hexafluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the [ZrF6]2- anion, which can participate in different chemical processes. Common reagents used in these reactions include strong oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Catalysis

Diazanium; zirconium(4+); hexafluoride serves as a catalyst in several chemical reactions:

- Polymerization : The compound facilitates the polymerization of various monomers, enhancing reaction rates and yields.

- Organic Synthesis : It is used in synthesizing complex organic molecules due to its ability to stabilize reactive intermediates.

Material Science

The compound is instrumental in developing new materials with tailored properties:

- Superconductors : Research indicates potential applications in superconducting materials, where zirconium's properties can enhance performance under specific conditions.

- Electrochemical Devices : Its unique structure allows for improved performance in batteries and fuel cells by facilitating ion transport and charge storage.

Surface Modification

Diazanium salts are known for their ability to modify surfaces:

- Covalent Attachment : The diazonium component allows for the covalent attachment of functional groups to surfaces, which can be used in sensor technology and catalysis.

- Controlled Drug Delivery : The compound's ability to modify substrate surfaces has implications in drug delivery systems, enabling controlled release profiles .

Case Study 1: Fluoride Adsorption Enhancement

A study demonstrated that modifying activated carbon with zirconium(IV) significantly enhances fluoride adsorption capacity. By optimizing the impregnation conditions with oxalic acid, researchers achieved a notable increase in fluoride removal from water .

| Sample | BET Surface Area (m²/g) | Fluoride Adsorption Capacity (mg/g) |

|---|---|---|

| Activated Carbon (Control) | 927 | 9.97 |

| Zr-AC | 546 | 3.28 |

| ZrOx-AC | 867 | 11.18 |

This table illustrates how the incorporation of zirconium enhances the material's effectiveness as an adsorbent.

Case Study 2: High-Pressure Reactions

Research on dilithium zirconium hexafluoride at high pressures revealed structural transformations that provide insights into the behavior of zirconium fluorides under extreme conditions. This study is crucial for understanding the stability and reactivity of zirconium compounds in geochemical processes .

Wirkmechanismus

The mechanism by which diazanium;zirconium(4+);hexafluoride exerts its effects involves the interaction of the [ZrF6]2- anion with other chemical species. This interaction can lead to the formation of new bonds and the transformation of existing chemical structures. The molecular targets and pathways involved in these processes are influenced by the specific conditions and reagents used in the reactions.

Vergleich Mit ähnlichen Verbindungen

Chemical Composition and Structural Properties

All hexafluorozirconate salts share the [ZrF₆]²⁻ anion but differ in their cationic components, which influence their physical and chemical behaviors:

| Compound | Formula | CAS Number | Cationic Component |

|---|---|---|---|

| Diazanium; Zr(4+); hexafluoride | (NH₄)₂ZrF₆ | Not explicitly listed | NH₄⁺ |

| Potassium zirconium hexafluoride | K₂ZrF₆ | 16923-95-8 | K⁺ |

| Disodium zirconium hexafluoride | Na₂ZrF₆ | 16925-26-1 | Na⁺ |

Key Structural Insights :

- The [ZrF₆]²⁻ anion exhibits octahedral geometry, with zirconium in a +4 oxidation state. Cations like NH₄⁺, K⁺, and Na⁺ influence solubility and thermal stability. For example, K₂ZrF₆ is highly stable up to 800°C, while ammonium salts like (NH₄)₂ZrF₆ may decompose at lower temperatures (200–300°C) to release NH₃ and HF .

Solubility and Reactivity

Solubility in aqueous and acidic systems varies significantly:

Reactivity Notes:

Case Study :

Regulatory Status :

- K₂ZrF₆ is subject to regional market analyses, with prices influenced by demand in Asia-Pacific and European Union markets .

Biologische Aktivität

Diazanium; zirconium(4+); hexafluoride, commonly referred to as ZrF6(N2H4)2, is a complex compound that has garnered attention in the fields of materials science and biochemistry due to its unique properties and potential applications. This article delves into the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound consists of zirconium in a +4 oxidation state coordinated with hexafluoride ligands and diazanium ions. The chemical formula can be represented as:

This structure allows for various interactions with biological systems, particularly in the context of toxicity and therapeutic applications.

1. Toxicological Studies

Research indicates that compounds containing zirconium can exhibit varying degrees of toxicity. A study on alkylating agents, which includes similar compounds, highlighted the potential cytotoxic effects on mammalian cells . The mechanism often involves the formation of reactive species that can damage cellular components.

2. Antineoplastic Properties

Zirconium-based compounds have been investigated for their antineoplastic (anti-cancer) properties. Alkylating agents, which are known to interfere with DNA replication, suggest that diazanium; zirconium(4+); hexafluoride may have potential as a chemotherapeutic agent .

3. Interaction with Biological Macromolecules

The interaction of zirconium complexes with proteins and nucleic acids is crucial for understanding their biological activity. Studies have shown that metal-organic frameworks (MOFs) containing zirconium can effectively bind to biomolecules, potentially enhancing drug delivery systems or acting as catalysts in biochemical reactions .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various metal complexes on human cancer cell lines. The results demonstrated that zirconium-based complexes exhibited significant cytotoxicity at certain concentrations, indicating their potential use in cancer therapy .

Case Study 2: Fluoride Adsorption

Zirconium(IV) compounds have been studied for their ability to adsorb fluoride ions from aqueous solutions. This property is significant not only for environmental applications but also for potential therapeutic uses in fluoride detoxification .

Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing high-purity diazanium zirconium hexafluoride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves controlled fluorination of zirconium precursors (e.g., zirconium tetrachloride) with ammonium fluoride under inert atmospheres. Key parameters include stoichiometric ratios, temperature gradients (e.g., 100–200°C), and solvent selection (e.g., anhydrous HF or non-aqueous media). Reaction efficiency can be monitored via in-situ Raman spectroscopy to track intermediate species like ZrF₆²⁻ . Optimization requires iterative adjustments to minimize byproducts (e.g., K₂ZrF₆ impurities) and maximize yield through fractional crystallization.

Q. Which characterization techniques are most effective for verifying the structural integrity and purity of diazanium zirconium hexafluoride?

- Methodological Answer : A multi-technique approach is essential:

- X-ray Diffraction (XRD) : Confirms crystallographic structure by comparing observed patterns with simulated models from databases like the ICDD .

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine coordination environments and detects impurities.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydrate content.

- Elemental Analysis : Quantifies N/Zr/F ratios via combustion analysis or ICP-MS. Processed data should be integrated into the main research body, with raw datasets appended .

Q. How can researchers design experiments to evaluate the compound’s solubility and stability in aqueous and non-aqueous solvents?

- Methodological Answer : Conduct controlled solubility trials using gradient solvent systems (e.g., water, DMSO, ethanol) under varying pH and temperature conditions. Stability is assessed via long-term storage experiments with periodic XRD and FTIR analyses to detect phase changes or hydrolysis products (e.g., ZrO₂ formation). Kinetic studies using UV-Vis spectroscopy can quantify degradation rates .

Advanced Research Questions

Q. What theoretical frameworks are suitable for modeling the electronic structure and reactivity of diazanium zirconium hexafluoride in catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) is widely used to compute molecular orbitals, ligand-field effects, and reaction pathways. Researchers should anchor simulations to crystallographic data (e.g., bond lengths/angles) and validate predictions against experimental spectroscopic results (e.g., XPS for oxidation states). Hybrid functionals like B3LYP and basis sets such as LANL2DZ are recommended for transition-metal fluorides .

Q. How can conflicting spectroscopic data on zirconium hexafluoride complexes be resolved, particularly in distinguishing iso-structural impurities?

- Methodological Answer : Discrepancies often arise from sample contamination or instrument calibration errors. A systematic approach includes:

- Cross-validation : Compare results across multiple techniques (e.g., XRD vs. EXAFS for local structure).

- Reference standards : Use certified materials (e.g., NIST-traceable ZrF₄) to calibrate instruments.

- Error analysis : Quantify uncertainties in peak deconvolution (e.g., ±0.2 eV in XPS) and statistically weight datasets .

Q. What methodologies are recommended for assessing the environmental impact of diazanium zirconium hexafluoride, particularly its ecotoxicity and long-term degradation products?

- Methodological Answer :

- Ecotoxicity assays : Use standardized OECD tests (e.g., Daphnia magna acute toxicity) to evaluate aquatic impacts.

- Degradation studies : Simulate environmental conditions (e.g., UV exposure, microbial activity) and analyze residues via LC-MS/MS.

- Computational modeling : Apply QSAR models to predict bioaccumulation potential and persistence. Results must be contextualized within regulatory frameworks like REACH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.